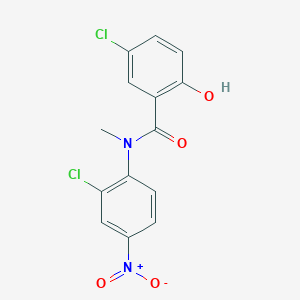
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its molecular formula C14H10Cl2N2O3S and a molecular weight of 357.217 g/mol . This compound is often used in early discovery research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide typically involves the reaction of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline. The process includes the formation of an amide bond through a condensation reaction. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. It is known to inhibit glucose uptake and oxidative phosphorylation, leading to a disruption of cellular energy production. This mechanism is particularly effective against certain types of parasites and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Niclosamide: 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, known for its anthelmintic properties.
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide: A similar compound with a methylthio group instead of a hydroxy group.
Uniqueness
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
64401-13-4 |
|---|---|
Molecular Formula |
C14H10Cl2N2O4 |
Molecular Weight |
341.1 g/mol |
IUPAC Name |
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-17(12-4-3-9(18(21)22)7-11(12)16)14(20)10-6-8(15)2-5-13(10)19/h2-7,19H,1H3 |
InChI Key |
USUVXQSQDLXPRY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)
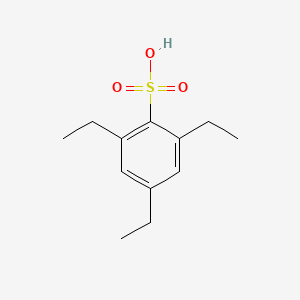
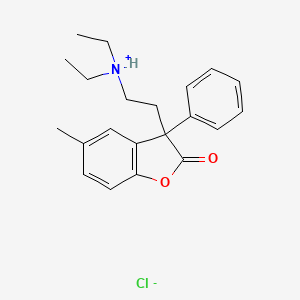

![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
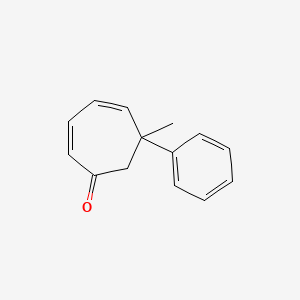

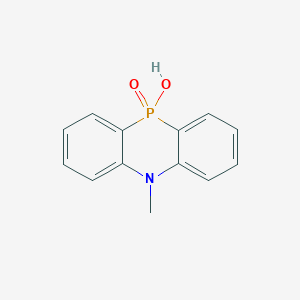

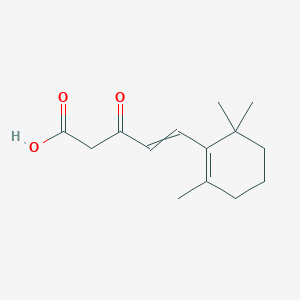
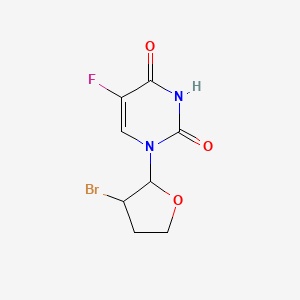
![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)

